Enhanced Lipophilicity vs Unsubstituted Parent
6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid possesses a calculated LogP value of 3.38, which is significantly higher than that of its close structural analog, 2-pyridin-4-ylquinoline-4-carboxylic acid (LogP ~2.5-3.0, based on structural estimation) . This increased lipophilicity is directly attributable to the addition of the methyl group at the 6-position of the quinoline core. In the context of drug discovery, a higher LogP generally correlates with enhanced membrane permeability and potential for improved oral bioavailability, although it may also influence solubility and metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | 2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0) (LogP ~2.5-3.0, estimated) |
| Quantified Difference | Approximately +0.4 to +0.9 LogP units |
| Conditions | Calculated using software algorithms based on molecular structure; experimental verification may be required. |
Why This Matters
Higher LogP can be a decisive factor when selecting a lead scaffold for central nervous system (CNS) targets or for optimizing oral absorption, making the 6-methyl substituted analog a potentially more favorable starting point for certain medicinal chemistry campaigns.
